

A Comparative Analysis of 3-Hydroxy-4-methoxyacetophenone from Various Suppliers

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxyacetophenone

Cat. No.: B194541

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For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. This guide provides a comparative analysis of **3-Hydroxy-4-methoxyacetophenone**, a key intermediate in the synthesis of various pharmaceutical compounds, from different commercial suppliers. The objective is to offer a clear comparison of product performance based on critical quality attributes, supported by standardized experimental data.

Data Summary

The following table summarizes the key quality attributes of **3-Hydroxy-4-methoxyacetophenone** from three representative suppliers. The data is a compilation of information from publicly available certificates of analysis and illustrative experimental results.

Parameter	Supplier A	Supplier B	Supplier C
Purity (by HPLC)	99.5%	98.8%	99.2%
Major Impurity 1	0.2%	0.5%	0.3%
Major Impurity 2	0.1%	0.3%	0.2%
Total Impurities	0.5%	1.2%	0.8%
Melting Point (°C)	115-117°C	113-116°C	114-117°C
Appearance	White to off-white crystalline powder	Light yellow crystalline powder	Off-white crystalline powder

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is for the determination of the purity of **3-Hydroxy-4-methoxyacetophenone** and for the quantification of its impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- Column Temperature: 30°C.[\[3\]](#)
- Detection Wavelength: 280 nm.[\[1\]](#)
- Injection Volume: 10 µL.[\[3\]](#)

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[3]

Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the identification of impurities.[4][5]

- Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive and negative ion modes to detect a wide range of impurities.
- Mass Range: Scan from m/z 50 to 500.
- Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights and fragmentation patterns, which aids in their structural elucidation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR and ^{13}C NMR are used to confirm the chemical structure of the bulk material and to identify any major impurities with distinct structural features.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide ($\text{DMSO-}d_6$) or deuterated chloroform (CDCl_3).
- Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
- Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of **3-Hydroxy-4-methoxyacetophenone**.

Melting Point Analysis

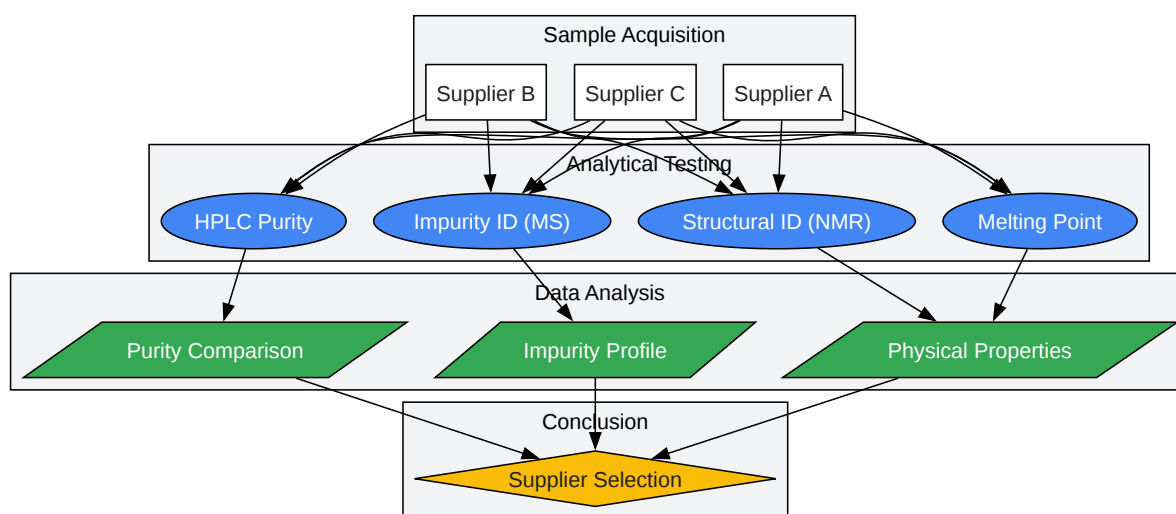
The melting point is a key physical property that can indicate the purity of a crystalline solid.[6][7][8] Impurities tend to lower and broaden the melting range.[9]

- Instrumentation: A calibrated melting point apparatus.[9]
- Sample Preparation: The sample must be completely dry and in a fine powder form.[7] Load a small amount of the sample into a capillary tube.[9][10]
- Procedure: Heat the sample at a controlled rate (e.g., 1-2°C per minute) and record the temperature at which the substance begins to melt and the temperature at which it is completely liquid.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of **3-Hydroxy-4-methoxyacetophenone** from different suppliers.

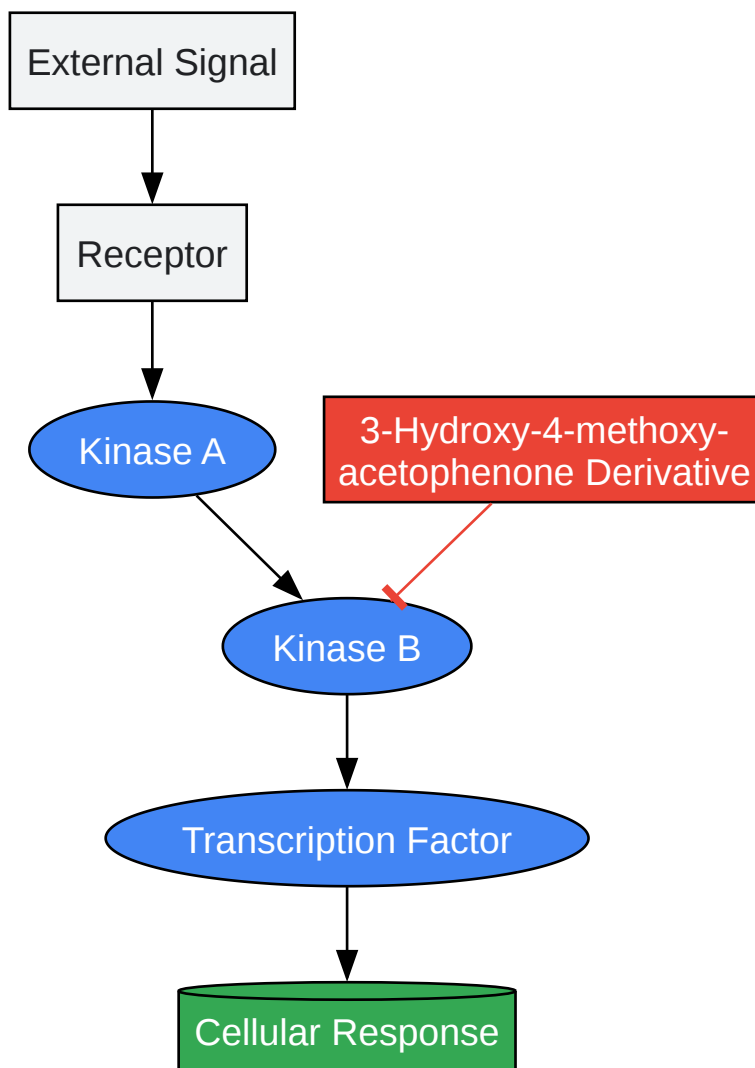


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Comparative Analysis Workflow

Hypothetical Signaling Pathway

3-Hydroxy-4-methoxyacetophenone and its derivatives can potentially modulate various signaling pathways. The diagram below illustrates a hypothetical pathway where such a compound might exhibit inhibitory activity.



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Hypothetical Inhibitory Pathway

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